molecular formula C7H11BrN2 B11894127 (6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine

(6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine

Cat. No.: B11894127
M. Wt: 203.08 g/mol
InChI Key: TWCFTMRWDQOOLE-UHFFFAOYSA-N
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Description

(6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine typically involves the bromination of a pyridine derivative followed by methylation and subsequent amination. One common synthetic route involves the following steps:

    Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Methylation: The brominated pyridine derivative is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine involves its interaction with specific molecular targets. The bromine atom and the methanamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromopyridin-2-yl)methanamine: Similar structure but lacks the methyl group.

    (6-Bromo-1,2-dihydropyridin-2-yl)methanamine: Similar structure but lacks the methyl group and has a different hydrogenation state.

Uniqueness

(6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical and biological properties. The methyl group also influences its reactivity and binding characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

(2-bromo-1-methyl-2H-pyridin-6-yl)methanamine

InChI

InChI=1S/C7H11BrN2/c1-10-6(5-9)3-2-4-7(10)8/h2-4,7H,5,9H2,1H3

InChI Key

TWCFTMRWDQOOLE-UHFFFAOYSA-N

Canonical SMILES

CN1C(C=CC=C1CN)Br

Origin of Product

United States

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